molecular formula C10H11ClF3N B2626654 (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride CAS No. 2287236-92-2

(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2626654
CAS No.: 2287236-92-2
M. Wt: 237.65
InChI Key: ZMDUTDSKIROIHZ-OZZZDHQUSA-N
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Description

(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a phenyl group and a trifluoromethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a trifluoromethyl diazomethane under catalytic conditions. The reaction is often carried out in the presence of a rhodium or copper catalyst, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce cyclopropylamines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy for studying molecular dynamics.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The cyclopropane ring is a common motif in many pharmaceutical agents, and the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects. The cyclopropane ring can also influence the compound’s conformational flexibility, affecting its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine;hydrochloride

Uniqueness

Compared to similar compounds, (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern. The position of the phenyl and trifluoromethyl groups can significantly influence the compound’s chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUTDSKIROIHZ-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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